Welcome to the BenchChem Online Store!
molecular formula C10H9NO B1222667 Quinolin-4-ylmethanol CAS No. 6281-32-9

Quinolin-4-ylmethanol

Cat. No. B1222667
M. Wt: 159.18 g/mol
InChI Key: KXYNLLGPBDUAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05057506

Procedure details

To a stirred solution of 10 g of 4-quinolinecarboxaldehyde in 400 ml of absolute ethanol at room temperature is added 2.4 g of sodium borohydride. After 45 minutes, 20 ml of water is added and the reaction mixture is stirred for an additional 20 minutes. Acetic acid (20 ml) is added slowly. The reaction mixture is evaporated to a small volume and partitioned between water and methylene chloride. The organic layer is washed with saturated potassium carbonate, saturated sodium chloride solution, dried over sodium sulfate and evaporated to dryness. The residue is purified by chromatography on silica gel using methanol/methylene chloride (1:10) as eluant to yield 4-hydroxymethylquinoline; Rf =0.59.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH:11]=[O:12])=[CH:3][CH:2]=1.[BH4-].[Na+].O.C(O)(=O)C>C(O)C>[OH:12][CH2:11][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)C=O
Name
Quantity
2.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for an additional 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to a small volume
CUSTOM
Type
CUSTOM
Details
partitioned between water and methylene chloride
WASH
Type
WASH
Details
The organic layer is washed with saturated potassium carbonate, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OCC1=CC=NC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.